

Spectral Properties of Direct Red 80 for Microscopy: A Technical Guide

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Compound of Interest

Compound Name: Direct Red 80

Cat. No.: B10828323

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This technical guide provides an in-depth overview of the spectral and physicochemical properties of **Direct Red 80** (C.I. 35780), commonly known as Sirius Red, with a focus on its application in microscopy. This document details the dye's characteristics, experimental protocols for its use, and the underlying mechanism of its staining capabilities.

Introduction to Direct Red 80 (Sirius Red)

Direct Red 80 is a polyazo, anionic dye widely utilized in histology and pathology for the visualization of collagen and amyloid deposits.^[1] Its large, planar, and highly sulfonated molecular structure is fundamental to its staining mechanism and specificity.^{[2][3]} A significant advantage of **Direct Red 80** is its safety profile, as it does not degrade to produce carcinogenic compounds like benzidine, which is a risk associated with some other direct dyes.

The primary application of **Direct Red 80** in microscopy is not as a conventional fluorophore, but rather as a specific stain for collagen in the Picro-Sirius Red method. This technique dramatically enhances the natural birefringence of collagen fibers, allowing for their detailed visualization and differentiation using polarized light microscopy. While confocal laser microscopy is also mentioned for evaluating collagen distribution after staining, detailed fluorescence spectral data such as emission maxima and quantum yield are not well-documented in scientific literature, underscoring its primary use in bright-field and polarized light imaging.

Physicochemical and Spectral Properties

The following tables summarize the key physicochemical and spectral properties of **Direct Red 80**.

Table 1: Physicochemical Properties of Direct Red 80

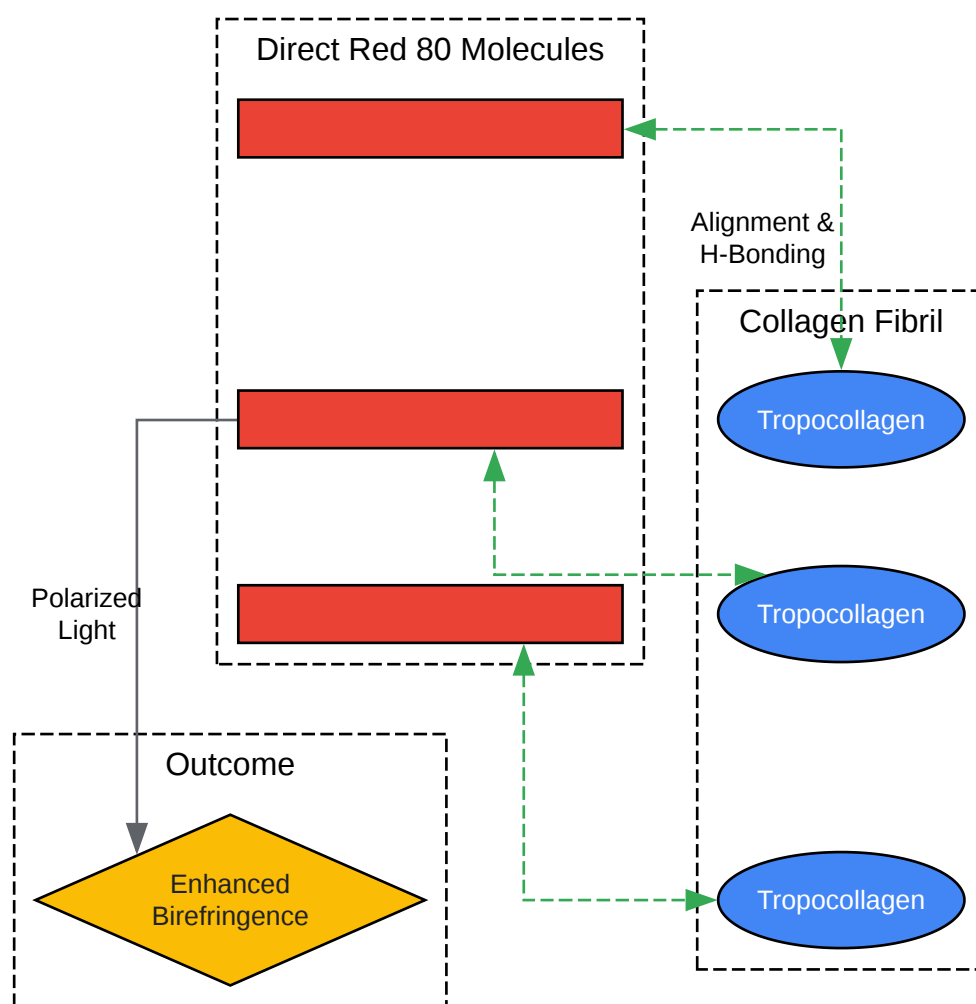
Property	Value	Reference(s)
Common Names	Direct Red 80, Sirius Red, Sirius Red F3B	
C.I. Number	35780	
CAS Number	2610-10-8	
Molecular Formula	$C_{45}H_{26}N_{10}Na_6O_{21}S_6$	
Molecular Weight	1373.07 g/mol	
Appearance	Dark red, purple, or brown powder	
Solubility	Soluble in water and ethanol; insoluble in other organic solvents.	

Table 2: Spectral Properties of Direct Red 80

Parameter	Value	Conditions	Reference(s)
Absorbance Maximum (λ_{max})	528-529 nm	In 1% acetic acid	
~540 nm	Not specified		
524-530 nm	In H ₂ O		
Molar Extinction Coefficient (ϵ)	$\geq 32,000 \text{ M}^{-1}\text{cm}^{-1}$	at 524-530 nm in H ₂ O	
Fluorescence Emission Maximum (λ_{em})	Not consistently reported in the searched literature.	-	
Quantum Yield (Φ)	Not reported in the searched literature.	-	
Stokes Shift	Not applicable due to lack of emission data.	-	

Mechanism of Staining

The specificity of **Direct Red 80** for collagen lies in the unique interaction between the dye molecules and the collagen protein structure. The elongated, planar molecules of **Direct Red 80** align themselves parallel to the long axis of collagen fibers. This highly ordered arrangement of dye molecules enhances the intrinsic birefringence of the collagen, causing it to appear brightly colored (typically yellow, orange, or green) when viewed under polarized light. The presence of picric acid in the staining solution is believed to suppress the staining of non-collagenous proteins, further increasing the specificity for collagen.



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Mechanism of **Direct Red 80** binding to collagen fibers.

Experimental Protocols

The most common method utilizing **Direct Red 80** is the Picro-Sirius Red staining protocol for collagen detection in paraffin-embedded tissue sections.

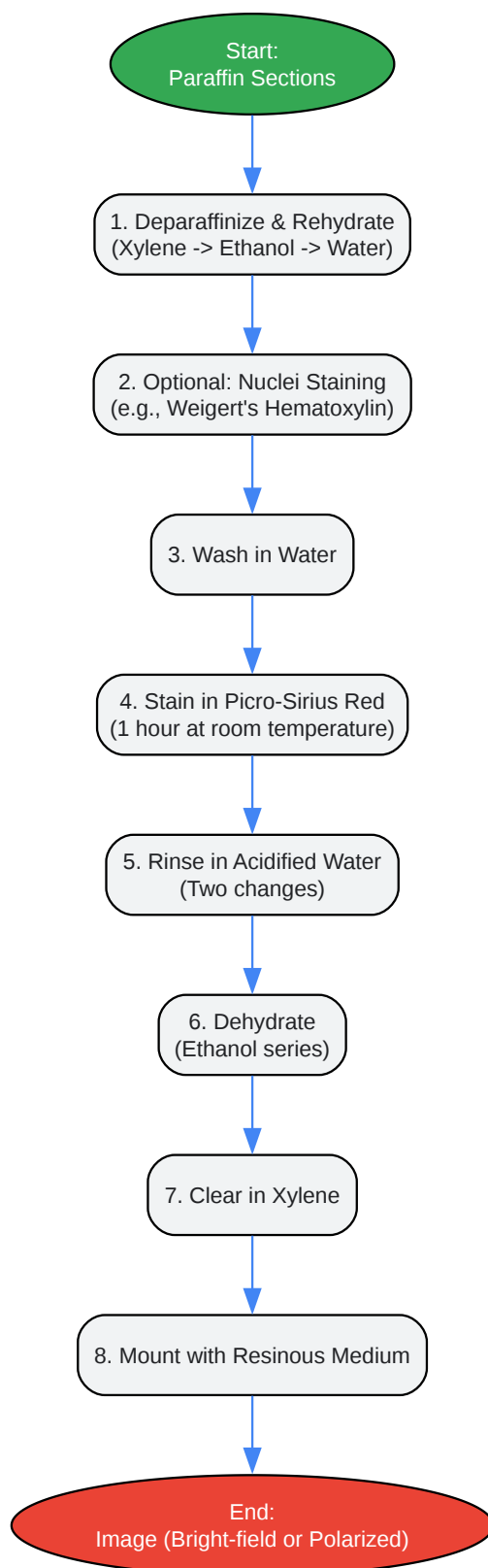
Reagent Preparation

- Picro-Sirius Red Solution:
 - Sirius Red (**Direct Red 80**) powder: 0.5 g

- Saturated aqueous solution of picric acid: 500 mL
- Mix the Sirius Red powder with the saturated picric acid solution. This solution is stable for years and can be reused.
- Acidified Water:
 - Glacial Acetic Acid: 5 mL
 - Distilled or tap water: 1000 mL
 - Mix to create a 0.5% acetic acid solution.

Staining Procedure for Paraffin-Embedded Sections

The following is a generalized workflow for Picro-Sirius Red staining.



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Experimental workflow for Picro-Sirius Red staining.

Detailed Steps:

- **Deparaffinization and Rehydration:** Immerse slides in xylene to remove paraffin wax, followed by a graded series of ethanol (100%, 95%, 70%) to rehydrate the tissue, and finally rinse in distilled water.
- **Nuclear Staining (Optional):** Stain nuclei with an acid-resistant nuclear stain like Weigert's hematoxylin for approximately 8 minutes, followed by a thorough rinse in running tap water.
- **Picro-Sirius Red Staining:** Immerse slides in the Picro-Sirius Red solution for 1 hour at room temperature. This duration allows for equilibrium staining.
- **Washing:** Briefly wash the slides in two changes of the prepared acidified water.
- **Dehydration:** Dehydrate the sections through three changes of 100% ethanol.
- **Clearing:** Clear the tissue in two changes of xylene.
- **Mounting:** Mount the coverslip using a resinous mounting medium.

Imaging

- **Bright-Field Microscopy:** Collagen fibers will appear red on a pale yellow background.
- **Polarized Light Microscopy:** This is the preferred method for specificity. Larger, more mature collagen fibers typically appear yellow or orange, while thinner, less organized fibers (including reticular fibers) appear green.

Visualization of Chemical Structure

The chemical structure of **Direct Red 80** is a large, symmetrical molecule containing multiple azo groups and sulfonate groups, which contribute to its color and water solubility, respectively.

Chemical structure of **Direct Red 80**.

Conclusion

Direct Red 80 is an invaluable tool in microscopy, particularly for the study of collagen in tissues. Its primary utility stems from its ability to enhance the natural birefringence of collagen, providing a highly specific and detailed visualization under polarized light. While it possesses chromophoric properties, its application as a traditional fluorophore is not well-established in the literature. Researchers employing this dye should focus on its well-documented use with bright-field and polarized light microscopy to ensure accurate and reproducible results in the analysis of tissue architecture and fibrosis.

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